Axelopran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axelopran, also known as TD-1211, is a potent, selective, and peripherally-restricted μ-, κ-, and δ-opioid receptor antagonist, with similar affinity for the μ- and κ-opioid receptors and about an order of magnitude lower affinity for the δ-opioid receptor. Axelopran has potent μ-opioid receptor antagonist activity on the gastrointestinal tract in vivo, and thus it produces a dose-dependent inhibition of opioid-induced delaying in gastric emptying in mice and rats following subcutaneous or oral administration. Axelopran is potentially useful for the treatment of opioid-induced constipation.
Scientific Research Applications
Discovery and Development
Axelopran, also known as TD-1211, was developed as part of a new generation of therapies targeting opioid-induced bowel dysfunction (OIBD). The discovery and development of axelopran involved identifying a key μ-opioid receptor antagonist pharmacophore and optimizing metabolic stability through bioisostere application. This led to the clinical compound axelopran, aimed at treating opioid-induced constipation (OIC) without affecting central nervous system opioid analgesia (Jiang et al., 2017).
Mechanism of Action
Axelopran operates as a peripherally acting μ-opioid receptor antagonist. Its mechanism involves reversing the actions of opioids in the bowel, such as reducing peristaltic and secretory activities, without influencing pain control in the central nervous system. This localized, non-CNS penetrant distribution makes it a potential treatment for OIC, a common adverse event associated with chronic opioid use (Holder & Rhee, 2016).
Clinical Relevance
The development of axelopran was part of an effort to address the serious consequence of gastrointestinal dysfunction in patients using opioids for pain management. Its non-CNS penetrant, peripherally restricted design aims to provide relief from OIC, improving patients' quality of life without impacting the central pain relief provided by opioids (Long et al., 2019).
Therapeutic Potential
Axelopran holds potential as a next-generation treatment option for OIC, which significantly impacts patients' quality of life. Its development reflects advancements in understanding opioid-induced gastrointestinal symptoms and the need for specialized treatment options that target OIC without affecting opioid analgesia (Pannemans, Vanuytsel, & Tack, 2018).
properties
CAS RN |
949904-48-7 |
---|---|
Molecular Formula |
C26H39N3O4 |
Molecular Weight |
457.615 |
IUPAC Name |
3-[(1S,5R)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1 |
InChI Key |
ATLYLVPZNWDJBW-KIHHCIJBSA-N |
SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TD-1211; TD 1211; TD1211; Axelopran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.